(3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H12BNO2S. This compound is notable for its unique structure, which includes a cyclopropyl group, a thiazole ring, and a phenylboronic acid moiety. It has a molecular weight of 245.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while substitution reactions can produce a wide range of aryl derivatives .
Scientific Research Applications
(3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The cyclopropyl and thiazole groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and thiazole groups, making it less specific in certain applications.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Contains a tetrazole ring instead of a thiazole ring, which may alter its reactivity and binding properties.
Uniqueness
(3-Cyclopropyl-5-(thiazol-4-yl)phenyl)boronic acid is unique due to its combination of a cyclopropyl group, a thiazole ring, and a boronic acid moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C12H12BNO2S |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
[3-cyclopropyl-5-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2S/c15-13(16)11-4-9(8-1-2-8)3-10(5-11)12-6-17-7-14-12/h3-8,15-16H,1-2H2 |
InChI Key |
HCXMRDRUIFVUQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3=CSC=N3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.